molecular formula C12H18BrN B1520994 [(3-Bromophenyl)methyl](3-methylbutan-2-yl)amine CAS No. 1040041-27-7

[(3-Bromophenyl)methyl](3-methylbutan-2-yl)amine

Cat. No. B1520994
M. Wt: 256.18 g/mol
InChI Key: NCJMGRHWPYUJSJ-UHFFFAOYSA-N
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Description

“(3-Bromophenyl)methylamine” is a tertiary amine, which means that it has three alkyl or aryl groups bonded to the nitrogen atom. This hindered amine provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for preparation of drug candidates containing hindered amine motifs .


Synthesis Analysis

The synthesis of “(3-Bromophenyl)methylamine” was first reported in 2001 by a team of chemists from Japan. This hindered amine was accessed via a recent publication reported by Baran and coworkers using an innovative hydroamination method .


Molecular Structure Analysis

The molecular formula of “(3-Bromophenyl)methylamine” is C11H16BrNO . The structure of this compound can be represented by the SMILES string CC(C)(CCO)NC1=CC(Br)=CC=C1 .


Chemical Reactions Analysis

As a chemically differentiated building block, “(3-Bromophenyl)methylamine” can be used in organic synthesis and medicinal chemistry . It is particularly useful for the preparation of drug candidates containing hindered amine motifs .

Scientific Research Applications

  • Organic Synthesis and Medicinal Chemistry
    • This compound is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry .
    • It is specifically used for the preparation of drug candidates containing hindered amine motifs .
    • The methods of application or experimental procedures are not specified in the source .
    • The outcomes obtained are also not specified in the source .
  • Screening Compounds in Drug Discovery

    • This compound, along with over 80 other sterically hindered secondary amines in the Sigma-Aldrich portfolio, provides structurally distinct screening compounds .
    • These compounds can be screened through Aldrich Market Select .
    • The specific methods of application or experimental procedures are not specified in the source .
    • The outcomes obtained are also not specified in the source .
  • Neurotransmitter Synthesis

    • Thiazole, a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators, plays a role in the synthesis of neurotransmitters, such as acetylcholine .
    • This helps in the normal functioning of the nervous system .
    • The specific methods of application or experimental procedures are not specified in the source .
    • The outcomes obtained are also not specified in the source .
  • Preparation of Drug Candidates

    • This compound is used for the preparation of drug candidates containing hindered amine motifs .
    • The specific methods of application or experimental procedures are not specified in the source .
    • The outcomes obtained are also not specified in the source .
  • Screening Compounds in Drug Discovery

    • This compound, along with over 80 other sterically hindered secondary amines in the Sigma-Aldrich portfolio, provides structurally distinct screening compounds .
    • These compounds can be screened through Aldrich Market Select .
    • The specific methods of application or experimental procedures are not specified in the source .
    • The outcomes obtained are also not specified in the source .
  • Synthesis of Neurotransmitters

    • Thiazole, a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators, plays a role in the synthesis of neurotransmitters, such as acetylcholine .
    • This helps in the normal functioning of the nervous system .
    • The specific methods of application or experimental procedures are not specified in the source .
    • The outcomes obtained are also not specified in the source .

Safety And Hazards

The compound is classified as Aquatic Chronic 2 according to GHS classification . The hazard statements include H411 . The precautionary statements include P273, P391, and P501 . It is also classified as WGK 3 .

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-9(2)10(3)14-8-11-5-4-6-12(13)7-11/h4-7,9-10,14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJMGRHWPYUJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Bromophenyl)methyl](3-methylbutan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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